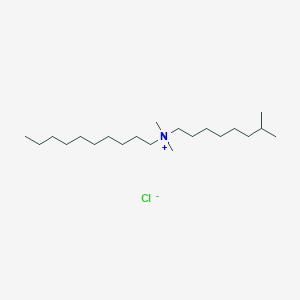

Decyl isononyl dimethyl ammonium chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

decyl-dimethyl-(7-methyloctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.ClH/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDMSMMXVFSHFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138698-36-9 | |

| Record name | Decylisononyldimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138698369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-isononyl-N,N-dimethyl-, chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLISONONYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDI4U20V1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of Decyl Isononyl Dimethyl Ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound with applications in various industrial and pharmaceutical fields. The synthesis is a two-step process involving the formation of a tertiary amine intermediate, followed by quaternization.

Core Synthesis Pathway

The synthesis of this compound proceeds through two primary stages:

-

Amination: The formation of the tertiary amine, decylisononylmethylamine, through the N-alkylation of decylmethylamine with isononyl chloride. This reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

-

Quaternization: The subsequent reaction of the tertiary amine with an alkylating agent, typically methyl chloride, to yield the final quaternary ammonium salt. This step is carried out under pressure in a suitable solvent.

Experimental Protocols

Step 1: Synthesis of Decylisononylmethylamine (Tertiary Amine Formation)

This protocol is adapted from general methods for the N-alkylation of secondary amines with alkyl halides in the presence of a hindered base.[1][2][3]

Materials:

-

Decylmethylamine

-

Isononyl chloride

-

N,N-diisopropylethylamine (Hünig's base)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve decylmethylamine (1.0 eq) in anhydrous acetonitrile.

-

Add N,N-diisopropylethylamine (1.5 eq) to the solution.

-

Slowly add isononyl chloride (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70°C and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude decylisononylmethylamine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure tertiary amine.

Step 2: Synthesis of this compound (Quaternization)

This protocol is based on established methods for the quaternization of tertiary amines.

Materials:

-

Decylisononylmethylamine

-

Methyl chloride

-

Ethanol and/or water

Procedure:

-

Charge a suitable autoclave with decylisononylmethylamine (1.0 eq) and the chosen solvent (ethanol, water, or a mixture thereof).

-

Seal the autoclave and purge with an inert gas.

-

Introduce methyl chloride gas (1.1 eq) into the autoclave.

-

Heat the mixture to 85-105°C and maintain for 4-5 hours. The pressure in the autoclave will increase during the reaction.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent any excess methyl chloride in a safe and controlled manner.

-

The resulting solution contains this compound, typically at a concentration of 50-90%, depending on the amount of solvent used. The product can be used as is in solution or further processed as needed.

Data Presentation

Table 1: Reactant Stoichiometry and Reaction Conditions for Amination

| Reactant/Parameter | Molar Ratio (eq) | Notes |

| Decylmethylamine | 1.0 | Starting secondary amine. |

| Isononyl chloride | 1.1 | Alkylating agent. |

| N,N-diisopropylethylamine | 1.5 | Non-nucleophilic base. |

| Solvent | - | Anhydrous Acetonitrile. |

| Temperature | - | 60-70°C. |

| Reaction Time | - | ~24 hours. |

Table 2: Reactant Stoichiometry and Reaction Conditions for Quaternization

| Reactant/Parameter | Molar Ratio (eq) | Notes |

| Decylisononylmethylamine | 1.0 | Tertiary amine intermediate. |

| Methyl chloride | 1.1 | Quaternizing agent. |

| Solvent | - | Ethanol and/or water. |

| Temperature | - | 85-105°C. |

| Reaction Time | - | 4-5 hours. |

| Final Product Concentration | - | 50-90% in solution. |

Mandatory Visualization

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the two-stage synthesis.

References

- 1. [PDF] An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig’s base | Semantic Scholar [semanticscholar.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Decyl Isononyl Dimethyl Ammonium Chloride

This technical guide provides a comprehensive overview of the chemical properties of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC) with applications in various fields, including as a biocide and surfactant. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, antimicrobial activity, and the experimental protocols used to determine these characteristics.

Chemical Identity and Physicochemical Properties

This compound is a cationic surfactant characterized by a central positively charged nitrogen atom bonded to two methyl groups, a straight-chain decyl group, and a branched-chain isononyl group.[1] This specific combination of alkyl chains contributes to its unique surface-active and biocidal properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 138698-36-9[1][2][3] |

| Molecular Formula | C21H46ClN[1][2][3] |

| Molecular Weight | 348.05 g/mol [1][2][3] |

| IUPAC Name | decyl-dimethyl-(7-methyloctyl)azanium;chloride[3] |

| Synonyms | N-isononyl-N,N-dimethyl decanaminium chloride, Bardac(R) 2170 P, ISOBARDAC[1][2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Data not available. Typically, similar compounds are clear to slightly yellow liquids or solids. |

| Solubility | Data not available. As a quaternary ammonium compound, it is expected to be soluble in water and polar organic solvents like ethanol and acetone.[4][5] |

| Melting Point | Data not available. |

| Boiling Point | Data not available. |

| Critical Micelle Concentration (CMC) | Data not available. |

| Surface Tension | Data not available. |

Mechanism of Action

As a member of the quaternary ammonium compound family, the primary mechanism of action of this compound is the disruption of microbial cell membranes.[6][7] The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]

Following this initial binding, the hydrophobic decyl and isononyl alkyl chains penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to the leakage of essential intracellular components like ions, metabolites, and proteins, ultimately resulting in cell death.[8][9][10]

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 7. DIDECYLDIMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 8. tegewa.de [tegewa.de]

- 9. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of CAS 138698-36-9 (Decyl isononyl dimethyl ammonium chloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the quaternary ammonium compound with CAS number 138698-36-9, chemically identified as Decyl isononyl dimethyl ammonium chloride. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this substance. It includes a summary of its key physicochemical parameters, detailed experimental methodologies for their determination, and visual representations of its synthesis and biocidal mechanism of action. This guide aims to be a valuable resource for understanding and utilizing this compound in various scientific and industrial applications.

Introduction

This compound (CAS: 138698-36-9) is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). These compounds are characterized by a central positively charged nitrogen atom bonded to four organic groups. The specific structure of CAS 138698-36-9, featuring both a straight-chain decyl group and a branched isononyl group, imparts unique properties that are leveraged in various applications, most notably as a biocide in disinfectants and sanitizers. Understanding its physicochemical properties is crucial for formulation development, efficacy testing, and safety assessment.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent typical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₄₆ClN | |

| Molecular Weight | 348.0 g/mol | |

| Appearance | Clear, slightly yellow liquid | |

| Odor | Mild, aromatic | |

| pH (10% aqueous solution) | 6.5 - 9.0 | |

| Density (at 25°C) | 0.93 g/mL | |

| Flash Point | > 93 °C | |

| Solubility | Soluble in water | |

| Surface Tension (1% aq. sol.) | 33 mN/m | |

| LogP (Octanol/Water Partition Coefficient) | 3.814 | |

| Setting Point | -5 °C | |

| Viscosity (at 25°C) | < 150 cP |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Density

The density of a liquid is determined as its mass per unit volume. For a low-viscosity liquid like this compound, the oscillating densitometer method, as described in OECD Guideline 109 , is suitable.

-

Principle: A U-shaped tube is caused to oscillate at its characteristic frequency. This frequency changes when the tube is filled with the test substance. The density of the substance is determined from the change in frequency.

-

Apparatus: An oscillating densitometer with a temperature-controlled measuring cell.

-

Procedure:

-

Calibrate the instrument with two liquids of known density, such as dry air and degassed, bi-distilled water.

-

Inject the test substance into the measuring cell, ensuring no air bubbles are present.

-

Allow the temperature of the measuring cell to equilibrate to the desired temperature (e.g., 25°C).

-

Record the oscillation period or frequency once a stable reading is achieved.

-

The density is calculated automatically by the instrument's software based on the calibration data.

-

Viscosity

The viscosity of a fluid is its resistance to flow. For Newtonian fluids, the viscosity is constant at all shear rates. The kinematic viscosity of transparent and opaque liquids can be determined using a calibrated glass capillary viscometer, following ASTM D445 .

-

Principle: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

-

Procedure:

-

Charge the viscometer with the test substance.

-

Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

-

Repeat the measurement at least twice.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

-

Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

pH

The pH of an aqueous solution is a measure of its acidity or alkalinity. The determination is carried out using a pH meter and a combined glass electrode as described in OECD Guideline 122 .

-

Principle: The pH is measured potentiometrically using a pH meter equipped with a glass electrode and a reference electrode (or a combination electrode). The potential difference between the electrodes is proportional to the pH of the solution.

-

Apparatus: pH meter with a combined glass electrode, standard buffer solutions (e.g., pH 4, 7, and 10).

-

Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Prepare a 10% (w/v) aqueous solution of the test substance.

-

Immerse the electrode in the test solution and stir gently.

-

Record the pH reading once it has stabilized.

-

Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The Pensky-Martens closed-cup tester is a suitable method for this determination, as outlined in ASTM D93 .

-

Principle: A sample of the substance is heated in a closed cup at a controlled rate. A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.

-

Apparatus: Pensky-Martens closed-cup flash tester.

-

Procedure:

-

Fill the test cup with the sample to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Light the test flame and adjust it to the specified size.

-

Heat the sample at the specified rate, stirring continuously.

-

At specified temperature intervals, apply the test flame by opening the shutter.

-

The flash point is the temperature at which a distinct flash is observed inside the cup.

-

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. For surfactant solutions, the Wilhelmy plate method is commonly used.

-

Principle: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured, and this force is related to the surface tension of the liquid.

-

Apparatus: Tensiometer with a Wilhelmy plate, a temperature-controlled sample vessel.

-

Procedure:

-

Prepare a 1% (w/v) aqueous solution of the test substance.

-

Clean the Wilhelmy plate thoroughly (e.g., by flaming).

-

Place the test solution in the sample vessel and allow it to reach the desired temperature.

-

Lower the plate until it touches the surface of the liquid.

-

The instrument will then measure the force exerted on the plate by the surface tension.

-

The surface tension is calculated by the instrument's software.

-

LogP (Octanol/Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound. For surfactants, the determination can be challenging due to their amphiphilic nature. The stir-flask method, with concentrations kept below the critical micelle concentration (CMC), is a suitable approach.

-

Principle: A solution of the test substance in a two-phase system of n-octanol and water is stirred until equilibrium is reached. The concentration of the substance in each phase is then determined, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.

-

Apparatus: Stirring apparatus, centrifuge, analytical instrument for concentration determination (e.g., HPLC).

-

Procedure:

-

Prepare a stock solution of the test substance in the aqueous phase at a concentration below its CMC.

-

Mix the aqueous solution with an equal volume of n-octanol.

-

Stir the mixture at a constant temperature until equilibrium is achieved (e.g., 24 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculate the partition coefficient and its logarithm.

-

Setting Point

The setting point, analogous to the pour point for certain liquids, is the lowest temperature at which the substance will flow under specified conditions. ASTM D97 for the pour point of petroleum products provides a relevant methodology.

-

Principle: After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded. The setting point is reported as 3°C above this solid point.

-

Apparatus: Test jar, thermometer, cooling bath.

-

Procedure:

-

Pour the sample into the test jar to the prescribed level.

-

Heat the sample to a specified temperature to remove any thermal history.

-

Insert the thermometer and cool the sample in a cooling bath.

-

At each 3°C interval, remove the jar from the bath and tilt it to ascertain whether there is a movement of the sample.

-

The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.

-

The setting point is calculated by adding 3°C to the temperature at which no movement was observed.

-

Synthesis Workflow and Mechanism of Action

The following diagrams illustrate the general synthesis pathway for this compound and its mechanism of biocidal action against bacteria.

Caption: A two-step synthesis of this compound.

Caption: The multi-step process of bacterial cell disruption by the QAC.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of CAS 138698-36-9, this compound. The tabulated data, coupled with the outlined experimental protocols based on international standards, offers a robust framework for the scientific assessment and application of this compound. The visualized synthesis workflow and mechanism of action further elucidate the chemical and biological characteristics of this important quaternary ammonium compound. This information is intended to support researchers and professionals in their work involving this versatile cationic surfactant.

An In-depth Technical Guide to the Structure and Function of Decyl Isononyl Dimethyl Ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional characteristics of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC) with significant applications in antimicrobial research and formulation development. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from the closely related and structurally similar compound, didecyl dimethyl ammonium chloride (DDAC), for comparative purposes. All data derived from DDAC is clearly indicated.

Chemical Structure and Identification

This compound is a cationic surfactant belonging to the dialkyl-quaternary ammonium compound family. Its structure is characterized by a central, positively charged nitrogen atom bonded to four organic groups: two methyl groups, a straight-chain decyl group (ten carbons), and a branched isononyl group (nine carbons). The positive charge of the quaternary nitrogen is balanced by a chloride counter-ion.[1]

The unique combination of a linear and a branched alkyl chain influences its physicochemical properties, including its solubility and antimicrobial efficacy.

Chemical Identifiers:

-

CAS Number: 138698-36-9[1]

-

Molecular Formula: C₂₁H₄₆ClN[2]

-

IUPAC Name: decyl(isononyl)dimethylammonium chloride

Physicochemical Properties

The amphiphilic nature of this compound, with its hydrophilic cationic head and hydrophobic alkyl tails, dictates its behavior in various solvents and its interaction with microbial cell membranes.

| Property | Value | Reference |

| Molecular Weight | 348.0 g/mol | [2] |

| Appearance | Liquid | |

| Solubility | Generally soluble in water and organic solvents. Specific data for water solubility of DDAC is 0.65 g/L at 20°C. | |

| Critical Micelle Concentration (CMC) | Data not available. Varies based on alkyl chain length and branching. |

Note: The solubility and CMC are critical parameters for formulation development. The branched isononyl chain in this compound may result in different packing parameters and micellar structures compared to its linear counterpart, DDAC.

Mechanism of Antimicrobial Action

The primary mode of action for this compound, like other QACs, involves the disruption of microbial cell membranes. This process can be described in a multi-step model:

-

Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen head electrostatically binds to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]

-

Hydrophobic Interaction and Membrane Penetration: The long hydrophobic decyl and isononyl chains penetrate the lipid bilayer of the cell membrane.

-

Membrane Disruption: This penetration disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, such as ions, metabolites, and proteins.

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can also interfere with critical metabolic processes by denaturing cellular proteins and inhibiting enzymes.

-

Cell Death: The culmination of these events leads to the inhibition of microbial growth (bacteriostatic) or cell death (bactericidal), depending on the concentration and the specific microorganism.

No specific signaling pathways are known to be directly targeted by this compound. Its action is primarily a direct physicochemical disruption of the cell envelope.

Caption: Mechanism of microbial cell membrane disruption.

Antimicrobial Spectrum and Efficacy

This compound is expected to have broad-spectrum activity against a wide range of microorganisms, including bacteria and fungi. Quantitative data on its efficacy is limited, therefore, data for DDAC is presented as a reference.

| Microorganism | Type | MIC (mg/L) | Reference |

| Escherichia coli | Gram-negative | 1.3 | [3] |

| Staphylococcus aureus | Gram-positive | 0.59 | [4] |

| Food-related bacteria | Various | 0.5 - 6.0 | [5] |

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The efficacy of QACs can be influenced by factors such as pH, temperature, and the presence of organic matter.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Test microorganism culture

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol).

-

In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

-

Add 200 µL of the stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no compound).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well.

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for MIC determination via broth microdilution.

Determination of Critical Micelle Concentration (CMC) - Surface Tension Method

This protocol describes the determination of CMC by measuring the change in surface tension of solutions with varying surfactant concentrations.

Materials:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

-

Series of solutions of this compound in deionized water at various concentrations

-

Glassware

Procedure:

-

Prepare a series of aqueous solutions of this compound with concentrations spanning a wide range, both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting from the most dilute to the most concentrated to minimize contamination.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

-

The CMC is determined from the point of intersection of the two linear portions of the graph.

Toxicological Summary

This compound, like other QACs, can cause skin and eye irritation at high concentrations. Toxicological studies on the closely related DDAC indicate low systemic toxicity due to poor absorption through the skin and gastrointestinal tract. The primary health concern is local irritation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Applications in Drug Development

The potent antimicrobial properties of this compound make it a candidate for various applications in drug development, including:

-

As an active pharmaceutical ingredient (API): In topical antiseptic formulations for the prevention and treatment of skin infections.

-

As an excipient: As a preservative in pharmaceutical formulations to prevent microbial contamination.

-

In drug delivery systems: Its surfactant properties may be exploited in the formulation of microemulsions or nanoparticles for drug delivery, although this requires further investigation.

-

As a surface disinfectant: For the sterilization of manufacturing equipment and cleanroom environments.

Conclusion

This compound is a versatile quaternary ammonium compound with significant potential as an antimicrobial agent. Its unique structure, combining both linear and branched alkyl chains, likely contributes to its efficacy. While specific data for this compound is not extensively available, information from structurally similar QACs provides valuable insights into its properties and mechanism of action. Further research is warranted to fully characterize its physicochemical properties, antimicrobial spectrum, and potential applications in drug development.

References

- 1. d-nb.info [d-nb.info]

- 2. tandfonline.com [tandfonline.com]

- 3. Ionic Character and Alkyl Chain Length of Surfactants Affect Titanium Dioxide Dispersion and Its UV-Blocking Efficacy [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Antimicrobial Spectrum of Decyl Isononyl Dimethyl Ammonium Chloride

An Examination of a Quaternary Ammonium Compound's Efficacy Against a Broad Range of Microorganisms

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Quantitative antimicrobial efficacy data for decyl isononyl dimethyl ammonium chloride is limited in publicly available scientific literature. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have utilized data from the structurally similar compound, didecyldimethylammonium chloride (DDAC), to support the registration of products containing this compound.[1] Consequently, this guide presents data primarily from studies on DDAC as a close surrogate to provide a comprehensive understanding of the anticipated antimicrobial spectrum.

Executive Summary

This compound is a fourth-generation quaternary ammonium compound (QAC) recognized for its broad-spectrum antimicrobial activity. As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. This activity is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. This technical guide provides a detailed overview of its antimicrobial spectrum, supported by quantitative data from its surrogate, DDAC, detailed experimental protocols for efficacy testing, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

The biocidal activity of this compound, like other QACs, is initiated by the electrostatic interaction between the positively charged nitrogen atom of the molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[2] Following this initial binding, the hydrophobic decyl and isononyl alkyl chains penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The compromised membrane can no longer maintain the essential ion gradients and containment of cellular contents, resulting in the leakage of vital components like potassium ions and nucleotides, ultimately causing cell death.[2]

Caption: Mechanism of action of dialkyl quaternary ammonium compounds.

Antimicrobial Efficacy Data (Surrogate: Didecyldimethylammonium Chloride - DDAC)

The following tables summarize the quantitative antimicrobial efficacy of didecyldimethylammonium chloride (DDAC) against a variety of microorganisms.

Bactericidal Activity

| Microorganism | Strain | Test Method | Metric | Efficacy | Reference |

| Escherichia coli | - | Broth Dilution | MIC | 1.3 mg/L | [3][4][5] |

| Escherichia coli | Food Isolates | - | MIC | 0.5 - 6.0 mg/L | [6] |

| Pseudomonas aeruginosa | ATCC 15442 | Broth Dilution | MIC | 30 - 35 mg/L | [7] |

| Pseudomonas aeruginosa | ATCC 47085 | Broth Dilution | MIC | 30 - 45 mg/L | [8] |

| Pseudomonas aeruginosa | - | - | MIC | >1000 mg/L (Tolerant Strains) | [9][10] |

| Staphylococcus aureus | - | Broth Dilution | MIC | 0.4 - 1.8 ppm | [11][12] |

| Enterococcus faecalis | - | Microdilution | MIC/MBC | 0.5 - 4 mg/L | [9] |

| Enterococcus faecium | - | Microdilution | MIC/MBC | 0.5 - 4 mg/L | [9] |

| Salmonella spp. | - | - | MIC | 512 mg/L (Tolerant Strains) | [9] |

Fungicidal Activity

| Microorganism | Strain | Test Method | Metric | Efficacy | Reference |

| Candida albicans | - | - | Yeasticidal | 0.0525% (15 min) | [9] |

| Fungal Species | General | Broth Dilution | MIC50 | 4-fold lower than Benzalkonium Chloride | [13] |

Virucidal Activity

DDAC demonstrates significant efficacy against enveloped viruses due to its mechanism of disrupting the lipid envelope. Its activity against non-enveloped viruses is more variable and often requires synergistic formulations.[14][15]

| Virus | Type | Test Method | Metric | Efficacy | Reference |

| Enveloped Viruses (general) | Enveloped | - | - | Broadly effective | [16] |

| Respiratory Syncytial Virus (RSV) | Enveloped | EN 14476 | MVC | 125 µM (15 min) | [17] |

| Herpes Simplex Virus 1 (HSV-1) | Enveloped | EN 14476 | MVC | Synergistic effect with other compounds | [17] |

| Vaccinia Virus (VACV) | Enveloped | EN 14476 | MVC | Synergistic effect with other compounds | [17] |

| Poliovirus Type 1 | Non-enveloped | EN 14476 | Log Reduction | ≥4-log10 (in synergistic mixture) | [14] |

| Murine Norovirus | Non-enveloped | EN 14476 | Log Reduction | ≥4-log10 (in synergistic mixture) | [14] |

| Bacteriophage Φ6 | Enveloped | - | Log Reduction | >3-log reduction (2-hour contact time) | [18] |

Experimental Protocols

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[2][12][19][20][21]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination by broth microdilution.

AOAC Use-Dilution Test

This method is used to evaluate the efficacy of disinfectants on hard, non-porous surfaces and is required by the U.S. EPA for disinfectant claims.[22][23][24][25][26]

-

Carrier Preparation: Use stainless steel penicylinders as carriers.

-

Inoculation: Immerse the sterile carriers in a 48-hour broth culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

-

Drying: Drain the inoculated carriers and dry them in a desiccator.

-

Exposure: Immerse each dried, contaminated carrier into a tube containing the disinfectant solution at the specified concentration and temperature for the designated contact time.

-

Neutralization and Culture: After the contact time, transfer each carrier to a tube of sterile culture medium containing a suitable neutralizer.

-

Incubation: Incubate the tubes at the appropriate temperature for 48 hours.

-

Result Interpretation: Observe the tubes for turbidity, indicating bacterial growth. The number of tubes showing growth out of the total number tested determines if the disinfectant passes the performance standard.

Virucidal Activity Assay (ASTM E1053)

This standard practice is used to assess the virucidal activity of chemicals on inanimate, nonporous surfaces.[1][11][27][28][29]

-

Virus Film Preparation: A suspension of the test virus is spread onto a sterile carrier (e.g., glass petri dish) and allowed to dry.

-

Disinfectant Application: The test disinfectant is applied to the dried virus film according to the product's intended use (e.g., spray, liquid application).

-

Contact Time: The disinfectant remains in contact with the virus film for a specified time at a controlled temperature.

-

Virus Elution and Neutralization: After the contact time, the carrier is washed with a sterile medium containing a neutralizer to stop the disinfectant's activity and to recover the remaining virus.

-

Virus Titration: The recovered virus suspension is serially diluted and inoculated onto a susceptible cell culture.

-

Incubation: The inoculated cell cultures are incubated to allow for viral replication, which is typically observed as a cytopathic effect (CPE).

-

Result Interpretation: The viral titer is calculated (e.g., as TCID₅₀/mL) and compared to the titer of a virus control that was not exposed to the disinfectant. The log₁₀ reduction in viral titer is then determined to assess the efficacy of the disinfectant. A disinfectant must typically demonstrate a 3-log to 4-log reduction to be considered effective.[30]

Conclusion

This compound, as a representative of the dialkyl quaternary ammonium compounds, exhibits a potent and broad antimicrobial spectrum. Its efficacy is most pronounced against Gram-positive bacteria and enveloped viruses. While effective against Gram-negative bacteria and fungi, higher concentrations or longer contact times may be necessary, and some resistant strains have been reported. Its virucidal activity against non-enveloped viruses is often enhanced in formulated products. The standardized testing protocols outlined in this guide are essential for the accurate evaluation and validation of its antimicrobial claims for various applications in research, healthcare, and industry.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 3. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. store.astm.org [store.astm.org]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. researchgate.net [researchgate.net]

- 14. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oxford-analytical.co.uk [oxford-analytical.co.uk]

- 17. How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. dokumen.pub [dokumen.pub]

- 21. webstore.ansi.org [webstore.ansi.org]

- 22. microbac.com [microbac.com]

- 23. microchemlab.com [microchemlab.com]

- 24. epa.gov [epa.gov]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]

- 27. standards.iteh.ai [standards.iteh.ai]

- 28. microbac.com [microbac.com]

- 29. store.astm.org [store.astm.org]

- 30. In vitro virucidal activity of a commercial disinfectant against viruses of domestic animals and poultry - PMC [pmc.ncbi.nlm.nih.gov]

Decyl isononyl dimethyl ammonium chloride molecular weight and formula

An In-depth Technical Guide to Decyl Isononyl Dimethyl Ammonium Chloride

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium compound (QAC) with significant antimicrobial properties. This document details its chemical and physical characteristics, synthesis, mechanism of action, and relevant experimental protocols for its study and application.

Chemical and Physical Properties

This compound is a cationic surfactant belonging to the dialkyl dimethyl ammonium compound family. Its structure, featuring both a straight-chain decyl group and a branched-chain isononyl group, imparts unique physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C21H46ClN | [1] |

| Molecular Weight | 348.0 g/mol | [1] |

| IUPAC Name | decyl-dimethyl-(7-methyloctyl)azanium;chloride | [1] |

| CAS Number | 138698-36-9 | [1][2] |

| Synonyms | Bardac 21, Bardac 2170, Bardac 2180, DIDMAC | [1] |

Synthesis

The primary method for synthesizing this compound is through the alkylation of tertiary amines, a process also known as the Menshutkin reaction. This typically involves a two-step process:

-

Amination: A tertiary amine, decylisononylmethylamine, is synthesized by reacting decylmethylamine with isononyl chloride in the presence of a strong base.[2]

-

Quaternization: The resulting tertiary amine is then quaternized using an alkylating agent, such as methyl chloride, to yield the final product.[2][3]

A specific protocol for the quaternization step is described as follows: 150 moles of decylisononyldimethylamine are mixed with a solvent (ethanol and/or water) in an autoclave. Subsequently, 165 moles of methyl chloride gas are introduced, and the mixture is heated at 85-105°C for 4-5 hours.[3]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is primarily attributed to its interaction with and disruption of microbial cell membranes.[2][4] As a cationic surfactant, it is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2]

The proposed mechanism involves the following steps:

-

Electrostatic Binding: The positively charged nitrogen head of the molecule binds to the negatively charged microbial cell surface.[2]

-

Hydrophobic Interaction: The hydrophobic decyl and isononyl alkyl chains penetrate the lipid bilayer of the cell membrane.[2]

-

Membrane Disruption: This insertion disrupts the organized structure of the membrane, leading to increased fluidity, leakage of essential intracellular components (e.g., ions, proteins, and metabolites), and ultimately, cell death.[4][5]

While direct signaling pathway involvement for this compound is not extensively documented, studies on similar QACs, such as dodecyl dimethyl benzyl ammonium chloride (DDBAC), have shown disruption of calcium signaling pathways in non-target organisms like honeybees.[6][7] This suggests that, in addition to direct membrane damage, QACs may interfere with cellular signaling processes.

Experimental Protocols

A standard method for assessing antimicrobial activity is the determination of the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly employed.[8]

Protocol Outline:

-

Preparation of Inoculum: A fresh colony of the target microorganism (e.g., E. coli, S. aureus) is cultured in a suitable broth medium (e.g., Brain Heart Infusion broth) overnight at 37°C.[8]

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

The disruption of the cell membrane can be assessed by monitoring the leakage of intracellular components or the uptake of fluorescent dyes that are typically excluded by intact membranes.

Protocol for Propidium Iodide (PI) Uptake Assay:

-

Cell Preparation: A suspension of the target microorganism is prepared and washed.

-

Treatment: The cells are treated with varying concentrations of this compound for a defined period.

-

Staining: Propidium iodide, a fluorescent intercalating agent that cannot cross the membrane of live cells, is added to the cell suspension.

-

Analysis: The fluorescence of the cell suspension is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the detection and quantification of this compound in various matrices.

General LC-MS/MS Protocol:

-

Sample Preparation: The compound is extracted from the sample matrix using a suitable solvent, such as acetonitrile.[9] The extract may be further purified using solid-phase extraction (SPE).[2]

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column for separation. A gradient elution with a mobile phase consisting of an ammonium formate buffer and methanol is often used.[9]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification.

Applications in Research and Drug Development

The potent, broad-spectrum antimicrobial activity of this compound makes it a compound of interest for various applications, including:

-

Disinfectants and Antiseptics: Its primary use is in formulations for surface disinfection in healthcare and industrial settings.[4][10]

-

Antimicrobial Coatings: Research into covalently bonding QACs to surfaces to create self-sanitizing materials is an active area.

-

Drug Delivery: The surfactant properties of QACs are being explored for their potential in drug delivery systems.

-

Antifouling Agents: Its efficacy against algae and other microorganisms makes it suitable for use in preventing biofouling.

Further research is warranted to fully elucidate the specific interactions of this compound with microbial and mammalian cells to optimize its efficacy and ensure its safety in various applications.

References

- 1. Caprylisononyldimethylammonium chloride | C21H46ClN | CID 9950184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 138698-36-9 | Benchchem [benchchem.com]

- 3. EP0542199A1 - Biocidal decylnonyl- and decylisononyl dimethylammonium compounds - Google Patents [patents.google.com]

- 4. DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC) - Ataman Kimya [atamanchemicals.com]

- 5. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]

- 10. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of Decyl Isononyl Dimethyl Ammonium Chloride

This technical guide provides a comprehensive overview of the solubility and stability of decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound. Due to the limited availability of specific data for this particular molecule, this guide leverages information from closely related and well-studied analogs, primarily didecyl dimethyl ammonium chloride (DDAC), to infer its physicochemical properties. This approach is common in chemical assessments where data gaps exist for specific homologs.

Chemical Identity

This compound is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. Its structure consists of a central nitrogen atom covalently bonded to two methyl groups, a decyl group, and an isononyl group, with a chloride counter-ion. The CAS number for this compound is 138698-36-9[1].

Solubility Profile

Quaternary ammonium compounds, in general, exhibit solubility in both aqueous and organic solvents, a characteristic governed by the length of the alkyl chains.[2][3]

Water Solubility:

The presence of long alkyl chains, such as decyl and isononyl groups, imparts significant hydrophobic character to the molecule. This suggests that this compound likely has limited solubility in water. For comparison, didecyl dimethyl ammonium chloride (DDAC), which has two decyl chains, has a reported water solubility of 0.65 g/L at 20°C[4]. It is anticipated that the solubility of this compound would be in a similar range. The solubility of QACs in aqueous solutions can also be influenced by temperature and pH[5][6].

Organic Solvent Solubility:

QACs with longer alkyl chains generally exhibit good solubility in polar organic solvents. It is expected that this compound is soluble in alcohols such as ethanol, as well as other organic solvents like acetone[6]. This property is crucial for its formulation in various disinfectant and biocide products[7][8].

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Reference Compound |

| Water | Limited (similar to 0.65 g/L at 20°C) | Didecyl dimethyl ammonium chloride[4] |

| Ethanol | Soluble | General data on similar QACs[6][7] |

| Acetone | Soluble | General data on similar QACs[6] |

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and efficacy in various applications.

Thermal Stability:

Quaternary ammonium compounds are generally stable under normal storage conditions, including ambient temperature and pressure[9][10][11]. However, they can decompose at elevated temperatures. For instance, DDAC is reported to have a boiling point of >180°C, at which it begins to decompose[4]. Hazardous decomposition products upon combustion can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride[9][11].

pH Stability:

DDAC has been found to be hydrolytically stable, with a long half-life at pH levels of 4, 7, and 9[4]. This suggests that this compound is also likely to be stable across a wide pH range, a desirable characteristic for formulations used in diverse environments.

Table 2: Stability Data for Related Quaternary Ammonium Compounds

| Condition | Observation | Reference Compound |

| Thermal | Stable under normal conditions. Decomposes at >180°C.[4] | Didecyl dimethyl ammonium chloride |

| pH | Hydrolytically stable at pH 4, 7, and 9.[4] | Didecyl dimethyl ammonium chloride |

| Incompatibility | Strong oxidizing agents.[9][11] | General for QACs |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of chemical compounds are well-established and standardized by organizations such as the OECD (Organisation for Economic Co-operation and Development).

Solubility Determination (OECD Guideline 105: Water Solubility):

A standard method for determining water solubility is the flask method.

-

Preparation: A surplus of the test substance is added to a flask containing distilled water.

-

Equilibration: The flask is agitated at a constant temperature until saturation is reached.

-

Separation: The saturated solution is separated from the undissolved substance by centrifugation or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method, such as chromatography or titration.

Stability Testing (OECD Guideline 111: Hydrolysis as a Function of pH):

This guideline outlines the procedure for testing the hydrolytic stability of a substance.

-

Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Incubation: A small, known amount of the test substance is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the remaining test substance and any degradation products are determined using an appropriate analytical method. The rate of hydrolysis and the half-life are then calculated.

Logical Workflow for Stability Assessment

The following diagram illustrates a generalized workflow for assessing the chemical stability of a quaternary ammonium compound like this compound.

Caption: A flowchart illustrating the key steps in a chemical stability assessment.

Conclusion

While specific experimental data for this compound is scarce in publicly available literature, a reliable estimation of its solubility and stability can be made by referencing closely related quaternary ammonium compounds. It is anticipated to have limited water solubility but good solubility in organic solvents. Furthermore, it is expected to be stable under normal conditions of use and storage, with good hydrolytic stability across a range of pH values. For definitive quantitative data, experimental testing following standardized protocols is recommended.

References

- 1. Caprylisononyldimethylammonium chloride | C21H46ClN | CID 9950184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem-on.com.sg [chem-on.com.sg]

- 8. EP2231761A2 - Disinfectant alcohol-soluble quaternary ammonium polymers - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. newhall.co.uk [newhall.co.uk]

- 11. docservices.mo.gov [docservices.mo.gov]

An In-depth Technical Guide to the Interaction of Decyl Isononyl Dimethyl Ammonium Chloride with Microbial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) that belongs to a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties.[1] These compounds are integral components in disinfectants, antiseptics, and preservatives.[1] The unique molecular structure of this compound, featuring a positively charged nitrogen atom covalently bonded to two methyl groups, a decyl group, and a branched isononyl group, imparts an amphiphilic character that is central to its biocidal activity.[1] This guide provides a detailed technical overview of the interaction of this compound with microbial membranes, focusing on its mechanism of action, quantifiable effects, and the experimental protocols used to elucidate these interactions.

Mechanism of Action on Microbial Membranes

The primary mode of antimicrobial action for this compound, like other QACs, involves a multi-step interaction with the microbial cell membrane, leading to a catastrophic loss of membrane integrity and subsequent cell death.[2][3]

Initial Electrostatic Interaction: The process begins with the electrostatic attraction between the cationic head of the this compound molecule and the net negative charge of the microbial cell surface.[1] In bacteria, this negative charge is primarily due to the presence of teichoic acids in the cell walls of Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.

Hydrophobic Interaction and Membrane Intercalation: Following the initial electrostatic binding, the hydrophobic alkyl chains (decyl and isononyl groups) penetrate the hydrophobic core of the cell membrane. This intercalation disrupts the highly ordered structure of the lipid bilayer, leading to a disorganization of the membrane.[2]

Membrane Permeabilization and Leakage of Intracellular Contents: The disruption of the membrane's architecture results in a significant increase in its permeability. This allows for the uncontrolled leakage of essential intracellular components, such as potassium ions, proteins, and nucleic acids, from the cytoplasm into the extracellular environment.[1][2][4]

Membrane Depolarization: The influx and efflux of ions across the compromised membrane lead to the dissipation of the electrochemical gradient, a phenomenon known as membrane depolarization.[5][6] This loss of membrane potential is a critical step in the bactericidal process, as it disrupts essential cellular functions that rely on this gradient, such as ATP synthesis and active transport.

Cell Lysis: The extensive damage to the cell membrane and the loss of critical intracellular components ultimately lead to cell lysis and death.[1] In some cases, particularly with didecyldimethylammonium chloride (a structurally similar QAC), the formation of "blebs" or protrusions on the cell surface has been observed, which is indicative of severe membrane damage.[2][7]

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of Didecyldimethylammonium Chloride (DDAC) against Bacteria

| Microorganism | Strain | MIC (mg/L) | Reference |

| Escherichia coli | Clinical Isolate | ≤8 | [8] |

| Escherichia coli | - | 1.3 | [8] |

| Bacillus cereus | Food Isolate | 0.05 - 1.5 | [9] |

| Staphylococcus aureus | Clinical Isolate | - | [10] |

| Pseudomonas aeruginosa | ATCC 15442 | >1,000 | [11] |

Table 2: Minimum Inhibitory Concentrations (MIC) of a Disinfectant containing Didecyldimethylammonium Chloride against Bacteria

| Microorganism | Strain | MIC (g/L) | Reference |

| Escherichia coli | - | 0.03 | [12][13] |

| Staphylococcus aureus | - | 0.06 | [12][13] |

Experimental Protocols for Membrane Interaction Studies

A comprehensive understanding of the interaction between this compound and microbial membranes can be achieved through a series of well-defined experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[13]

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a solvent that does not interfere with microbial growth).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Microbial Inoculum: Culture the test microorganism overnight in the appropriate growth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

-

Controls: Include a positive control (microorganism in growth medium without the antimicrobial agent) and a negative control (growth medium only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

Membrane Potential Depolarization Assay

This assay utilizes a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to monitor changes in the membrane potential of microbial cells.[5][6]

Protocol:

-

Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline). Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM and incubate in the dark with shaking for a period sufficient to allow the dye to accumulate in the polarized membranes (typically 5-15 minutes).[5][7] This will result in the quenching of the dye's fluorescence.

-

Fluorometric Measurement: Transfer the cell suspension to a cuvette in a fluorometer. Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Addition of Antimicrobial Agent: Add this compound at the desired concentration to the cuvette and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Depolarization of the membrane will cause the release of the DiSC₃(5) dye from the cells, resulting in an increase in fluorescence intensity. The change in fluorescence is proportional to the degree of membrane depolarization.

Cellular Leakage Assays

These assays quantify the release of intracellular components, such as proteins and nucleic acids, as a result of membrane damage.

This protocol uses a colorimetric method, such as the Bradford or BCA protein assay, to measure the concentration of proteins released into the supernatant.[1]

Protocol:

-

Cell Treatment: Prepare a microbial cell suspension as described for the membrane potential assay. Treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

-

Supernatant Collection: Centrifuge the cell suspensions to pellet the cells. Carefully collect the supernatant, which contains any leaked proteins.

-

Protein Quantification: Mix a known volume of the supernatant with the Bradford or BCA reagent according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance of the samples at the appropriate wavelength (e.g., 595 nm for the Bradford assay) using a spectrophotometer.

-

Data Analysis: Create a standard curve using a known protein standard (e.g., bovine serum albumin). Use the standard curve to determine the concentration of protein in the supernatant of the treated and control samples.

This assay measures the release of nucleic acids by monitoring the absorbance of the supernatant at 260 nm.

Protocol:

-

Cell Treatment and Supernatant Collection: Follow the same procedure as for the protein leakage assay (steps 1 and 2).

-

Absorbance Measurement: Measure the absorbance of the collected supernatant at 260 nm using a UV-Vis spectrophotometer.

-

Data Analysis: An increase in the absorbance at 260 nm in the supernatant of treated cells compared to the control indicates leakage of nucleic acids.

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound on microbial membranes.

Experimental Workflow for Assessing Membrane Interaction

Caption: Experimental workflow for evaluating microbial membrane interactions.

Microbial Resistance Mechanisms

The extensive use of QACs, including this compound, can lead to the development of microbial resistance. Understanding these mechanisms is crucial for the development of effective antimicrobial strategies.

-

Efflux Pumps: Some bacteria possess membrane proteins that act as efflux pumps, which actively transport QACs out of the cell, preventing them from reaching their target concentration at the cell membrane.[1]

-

Alterations in Cell Wall or Membrane Composition: Microbes can alter the composition of their cell envelope to reduce the binding of QACs. This can include changes in the fatty acid composition of the membrane or modifications to the LPS in Gram-negative bacteria.[1]

-

Biofilm Formation: Bacteria embedded within a biofilm matrix are often more resistant to disinfectants. The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, preventing the QAC from reaching the bacterial cells.[1]

Conclusion

This compound is a potent antimicrobial agent that exerts its biocidal activity through the disruption of microbial cell membranes. Its cationic and amphiphilic nature facilitates a multi-step process of electrostatic attraction, hydrophobic intercalation, and subsequent membrane permeabilization, leading to the leakage of intracellular components, membrane depolarization, and ultimately, cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these interactions. A thorough understanding of the mechanism of action and potential resistance mechanisms is paramount for the effective application of this compound in various fields, from industrial disinfection to the development of novel antimicrobial therapies.

References

- 1. This compound | 138698-36-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0542199A1 - Biocidal decylnonyl- and decylisononyl dimethylammonium compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US5290805A - Biocidal decylnonyl- and decylisononyl dimethylammonium compounds - Google Patents [patents.google.com]

- 6. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Disinfectant and Antimicrobial Susceptibility Studies of Staphylococcus aureus Strains and ST398-MRSA and ST5-MRSA Strains from Swine Mandibular Lymph Node Tissue, Commercial Pork Sausage Meat and Swine Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 11. Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijmm.ir [ijmm.ir]

- 13. Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns_Chemicalbook [chemicalbook.com]

Toxicological profile of decyl isononyl dimethyl ammonium chloride

An In-depth Technical Guide on the Toxicological Profile of Decyl Isononyl Dimethyl Ammonium Chloride

Disclaimer: The majority of the detailed toxicological data available is for the closely related compound, Didecyl Dimethyl Ammonium Chloride (DDAC). Regulatory agencies and scientific literature often use DDAC as a surrogate for other quaternary ammonium compounds, including this compound, due to their structural and functional similarities. This document primarily summarizes the toxicological profile of DDAC, with the understanding that it provides a strong indication of the likely profile of this compound.

Executive Summary

This compound is a quaternary ammonium compound. Based on the data for the closely related and structurally similar compound, didecyl dimethyl ammonium chloride (DDAC), it is expected to be harmful if swallowed and to cause severe skin burns and eye damage. It is not expected to be a skin sensitizer. DDAC is not considered to be carcinogenic or genotoxic.[1][2] Developmental and reproductive toxicity studies on DDAC have shown effects only at doses that are also toxic to the mother.[3] The primary mechanism of action for this class of compounds is the disruption of cell membranes, leading to local irritant effects.[4][5]

Quantitative Toxicological Data

The following tables summarize the quantitative toxicological data for didecyl dimethyl ammonium chloride (DDAC), which serves as a surrogate for this compound.

Table 1: Acute Toxicity of DDAC

| Endpoint | Species | Value (LD50/LC50) | GHS Category | Reference |

| Oral | Rat | 238 mg/kg | Category 4 | |

| Dermal | Rabbit | >2000 mg/kg | Not Classified | [6] |

| Inhalation | Rat | 0.07 mg/L (4-hour) | Category 2 | [7][8] |

Table 2: Skin and Eye Irritation of DDAC

| Study | Species | Result | GHS Category | Reference |

| Skin Irritation | Rabbit | Corrosive | Category 1B | [6][7] |

| Eye Irritation | Rabbit | Corrosive | Category 1 | [6][7] |

Table 3: Dermal Sensitization of DDAC

| Study | Species | Result | GHS Category | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Not a sensitizer | Not Classified | [6] |

| Guinea Pig Maximization Test | Guinea Pig | Not a sensitizer | Not Classified | [6] |

Table 4: Repeated Dose Toxicity of DDAC (NOAEL/LOAEL)

| Duration | Species | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |

| 90-day | Rat | Oral | 46 mg/kg/day | - | - | [7] |

| 90-day | Dog | Oral | 15 mg/kg/day | - | Gastrointestinal effects, weight loss | [7] |

| 1-year | Dog | Oral | 10 mg/kg/day | 20 mg/kg/day | Soft/mucoid feces, emesis, decreased cholesterol | [9] |

| 2-year | Rat | Oral | 27 mg/kg/day | - | - | [7] |

| 18-month | Mouse | Oral | 76-93 mg/kg/day | - | - | [7] |

| 90-day | Rat | Dermal | 12 mg/kg/day (systemic) | - | - | [7] |

| 13-week | Rat | Inhalation | 0.15 mg/m³ | 0.36 mg/m³ | Increased lung weight | [10] |

Table 5: Reproductive and Developmental Toxicity of DDAC

| Study | Species | Route | NOAEL (Maternal) | NOAEL (Developmental/Reproductive) | Effects | Reference |

| 2-Generation Reproduction | Rat | Oral | 45 mg/kg/day | 91 mg/kg/day | Decreased pup body weight at maternally toxic doses | [1][11] |

| Developmental | Rat | Oral | 12.5 mg/kg/day | 37.5 mg/kg/day | Increased post-implantation mortality and decreased fetal body weight at maternally toxic doses | [7] |

| Developmental | Rabbit | Oral | 4 mg/kg/day | 12 mg/kg/day | Abortions and symptoms of intoxication at high doses | [7] |

Table 6: Genotoxicity of DDAC

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Negative | [7] |

| Chromosome Aberration | Chinese Hamster Ovary Cells | With and without | Negative | [7] |

| Unscheduled DNA Synthesis | Rat Hepatocytes | - | Negative | [7] |

| In Vivo Micronucleus | Mouse Bone Marrow | - | Negative | [7] |

Experimental Protocols